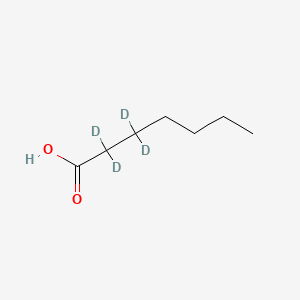

Heptanoic-2,2,3,3-d4 Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

134.21 g/mol |

IUPAC Name |

2,2,3,3-tetradeuterioheptanoic acid |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i5D2,6D2 |

InChI Key |

MNWFXJYAOYHMED-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C([2H])(CCCC)C([2H])([2H])C(=O)O |

Canonical SMILES |

CCCCCCC(=O)O |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment of Heptanoic 2,2,3,3 D4 Acid

Advanced Synthetic Methodologies for Deuterated Fatty Acids

The synthesis of specifically labeled fatty acids like Heptanoic-2,2,3,3-d4 acid requires precise and controlled methods to ensure the incorporation of deuterium (B1214612) at the desired positions.

Specific Approaches to Deuterium Incorporation at Aliphatic Chains

Several synthetic strategies have been developed for the site-specific deuteration of fatty acids. For the synthesis of this compound, methods focusing on the α and β positions of the carboxylic acid are particularly relevant.

One effective method for α-deuteration involves the use of malonic acid precursors. In this approach, a substituted malonic acid can undergo hydrogen/deuterium exchange in the presence of deuterium oxide (D₂O). Subsequent decarboxylation of the deuterated malonic acid derivative yields a carboxylic acid with deuterium atoms at the α-position. This method is advantageous due to its efficiency and the use of readily available reagents.

For β-deuteration, transition metal-catalyzed reactions have shown significant promise. For instance, a palladium-catalyzed method has been developed for the direct β-deuteration of α-branched carboxylic acids. While Heptanoic acid is a straight-chain fatty acid, similar catalytic systems can be adapted for the deuteration of linear aliphatic chains. These methods often utilize a directing group to guide the catalyst to the desired C-H bonds for activation and subsequent deuteration.

A concise protocol for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions has also been developed, offering a direct route to compounds like this compound. nih.gov This method provides high levels of deuterium incorporation at the specified positions. nih.gov

The following table summarizes some of the key approaches for deuterium incorporation in fatty acids:

| Deuteration Position | Method | Key Reagents/Catalysts |

| α-position | Malonic ester synthesis | Substituted malonic ester, Deuterium source (e.g., D₂O) |

| α,β-positions | Multi-step synthesis | Deuterated building blocks, Coupling reagents |

| Aliphatic Chain | H/D exchange | Metal catalysts (e.g., Pt/C, Palladium), D₂O or D₂ gas |

Scalable Production Strategies for Research Quantities

The production of deuterated fatty acids in quantities sufficient for research studies, typically in the multi-gram range, is a critical consideration. The synthetic routes adaptable for preparing various deuterated monounsaturated and saturated fatty acids can be scaled up to produce gram quantities of the desired compounds.

For instance, the synthesis of deuterated fatty acid methyl esters from an alkyl iodide-d4 precursor via a series of acetylenic coupling reactions has been successfully employed for multi-gram production for human metabolism studies. While this method is often used for deuteration at other positions, the principles of multi-step synthesis from deuterated starting materials are applicable to the scalable production of this compound.

Furthermore, institutions like the ESS chemical deuteration laboratory are focused on synthesizing multi-gram amounts of highly deuterated fatty acids to meet the demands of the research community. europa.eu These scalable strategies often involve optimizing reaction conditions, using cost-effective reagents, and employing purification techniques that are amenable to larger scales. The availability of this compound from commercial suppliers such as Cambridge Isotope Laboratories, Inc. and Eurisotop indicates that scalable synthetic routes have been successfully established. isotope.comeurisotop.com

Isotopic Purity and Deuterium Label Stability Considerations

The utility of this compound in research is highly dependent on its isotopic purity and the stability of the deuterium labels, particularly within biological systems.

Methodologies for Assessing Deuterium Exchange and Label Integrity

Several analytical techniques are employed to determine the isotopic purity and the precise location of the deuterium atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment of deuterated compounds. By analyzing the mass-to-charge ratio of the molecule and its fragments, the number of incorporated deuterium atoms can be accurately determined. Fragmentation analysis can also provide information about the position of the deuterium labels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are invaluable for confirming the structural integrity and the site of deuteration. In ¹H NMR, the disappearance of signals at the 2 and 3 positions would confirm successful deuteration. ²H NMR provides direct evidence of the deuterium atoms at the specific chemical shifts corresponding to the 2 and 3 positions.

The following table outlines the primary analytical methods for assessing deuterated compounds:

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, number of deuterium atoms, positional information from fragmentation. |

| Nuclear Magnetic Resonance (NMR) | Structural integrity, precise location of deuterium atoms, quantification of deuterium incorporation. |

Factors Influencing Deuterium Retention in Biological Matrices

The stability of the deuterium labels in this compound is crucial for the accurate interpretation of data from metabolic studies. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which generally imparts stability to the label.

However, certain biological processes can lead to the loss of deuterium. For instance, enzymatic reactions that involve the abstraction of a hydrogen atom from the carbon backbone could potentially lead to the loss of a deuterium atom. In the context of fatty acid metabolism, β-oxidation is a key pathway. While the C-D bonds at the 2 and 3 positions are generally stable, the potential for enzymatic exchange should be considered.

Studies using deuterated water (D₂O) to investigate fatty acid biosynthesis have shown that deuterium is incorporated into stable C-H bonds. scite.ai The retention of deuterium in fatty acids within biological systems is generally high, allowing for reliable tracing of metabolic fates. nih.gov However, the specific metabolic pathways of heptanoic acid and the enzymes involved could influence the long-term retention of the deuterium labels. The tracking of deuterated fatty acids in vivo has demonstrated that the labels can be retained through processes like desaturation and elongation. nih.gov The inherent strength of the C-D bond helps to slow down processes like lipid peroxidation, a principle utilized in "reinforced lipids". wikipedia.orgnih.gov

Analytical Techniques for Characterization and Quantification of Heptanoic 2,2,3,3 D4 Acid

Mass Spectrometry (MS) Applications in Deuterated Fatty Acid Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For deuterated fatty acids like Heptanoic-2,2,3,3-d4 acid, MS is the cornerstone of their application. It allows for the precise differentiation and quantification of the labeled standard from the unlabeled (endogenous) analyte in complex biological samples. nih.gov The use of stable isotope-labeled internal standards is considered a gold standard methodology for achieving high accuracy and precision in quantitative analyses. lipidmaps.orgresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a frequently employed method for the analysis of volatile and thermally stable compounds. mdpi.com Short-chain fatty acids (SCFAs) like heptanoic acid are inherently volatile, but their polarity can lead to poor peak shape and interactions with the GC column. mdpi.com To overcome these issues and enhance detection sensitivity, derivatization is a crucial and routine step prior to GC-MS analysis. mdpi.comnih.gov

Derivatization chemically modifies the carboxylic acid group of this compound, converting it into a less polar and more volatile ester. mdpi.com This process improves chromatographic performance and detection sensitivity. rsc.org Several reagents are commonly used for this purpose. Pentafluorobenzyl bromide (PFBBr) is a popular choice, as the resulting PFB esters are highly responsive in negative chemical ionization (NCI) mode, offering detection limits in the femtogram range. nih.govrsc.org Silylation reagents, such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA), are also effective, creating silyl (B83357) esters that are readily analyzed by GC-MS. nih.gov Other agents like benzyl (B1604629) chloroformate (BCF) have also been successfully applied to create stable derivatives for sensitive quantification. rsc.org

Table 1: Common Derivatization Strategies for GC-MS Analysis of Short-Chain Fatty Acids This table is interactive and can be sorted by column headers.

| Derivatizing Agent | Abbreviation | Target Functional Group | Key Advantages |

|---|---|---|---|

| Pentafluorobenzyl Bromide | PFBBr | Carboxylic Acid | High sensitivity under Negative Chemical Ionization (NCI), stable derivatives. nih.govrsc.org |

| N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide | MTBSTFA | Carboxylic Acid | Reaction proceeds under mild conditions, derivatives can be directly injected. nih.gov |

| Benzyl Chloroformate | BCF | Carboxylic Acid | Provides good linearity and low detection limits. rsc.org |

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. lipidmaps.orgbuchem.com this compound serves as an ideal internal standard for the quantification of unlabeled heptanoic acid and other short-to-medium-chain fatty acids. lipidmaps.orgnih.gov The principle is that the labeled standard (e.g., this compound) and the unlabeled analyte behave identically during sample extraction, derivatization, and chromatographic separation. lipidmaps.orgresearchgate.net Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. lipidmaps.org The mass spectrometer distinguishes between the deuterated standard and the native analyte based on their mass difference. buchem.com By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample recovery and instrument response. nih.goveuropa.eu

Mass spectrometry not only measures the molecular weight of the derivatized this compound but can also be used to fragment the molecule into smaller, characteristic ions. nih.gov This fragmentation pattern serves as a fingerprint for the compound and can confirm the location of the isotopic labels. In electron ionization (EI) mode, the derivatized molecule will break apart in a predictable manner. By comparing the fragmentation pattern of derivatized this compound to its unlabeled counterpart, one can verify the integrity and position of the deuterium (B1214612) labels. For instance, fragments containing the C2 and C3 positions of the carbon chain will exhibit a mass shift of +4 Da (Daltons) compared to the corresponding fragments from unlabeled heptanoic acid. A key fragment in fatty acid analysis is the loss of the carboxyl group (as the ester derivative). Analysis of the remaining alkyl chain fragment can confirm the label's location. This detailed analysis is crucial for verifying the quality of the isotopic standard. acs.orgresearchgate.net

Table 2: Illustrative Fragment Ion Analysis for Isotopic Label Confirmation (Pentafluorobenzyl Ester Derivative) This table is interactive and can be sorted by column headers.

| Ion Description | Expected m/z (Unlabeled Heptanoic Acid Derivative) | Expected m/z (this compound Derivative) | Significance |

|---|---|---|---|

| Molecular Ion [M]⁻ | 292 | 296 | Confirms the overall mass of the derivatized molecule and the +4 Da shift from deuteration. |

| [M-HF]⁻ | 272 | 276 | A common loss from PFB derivatives, shows the label is retained. |

| [PFB]⁻ or [C₆F₅CH₂]⁻ | 181 | 181 | Fragment corresponding to the derivatizing agent; should have identical mass for both labeled and unlabeled compounds. rsc.org |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an alternative and increasingly popular method for fatty acid analysis. nih.gov It is particularly useful for analyzing fatty acids without derivatization or for those that are thermally unstable. mdpi.com For short-chain fatty acids, LC-MS/MS can be challenging due to their high polarity, which can result in poor retention on standard reversed-phase columns and inefficient ionization. semanticscholar.org

Effective separation of this compound and its unlabeled analogue from other matrix components is critical for accurate analysis by LC-MS/MS. technologynetworks.com Optimization involves several key parameters.

Chromatographic Column: Reversed-phase columns, such as C8 or C18, are commonly used. nih.govnih.gov These columns separate compounds based on hydrophobicity.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an additive like formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. semanticscholar.orgnih.gov The additive helps to protonate the fatty acid, improving peak shape. nih.gov For enhanced retention of short-chain fatty acids, ion-pairing agents like tributylamine (B1682462) can be added to the mobile phase. nih.gov

Ionization: Electrospray ionization (ESI) is typically used, most often in negative ion mode to detect the deprotonated carboxylate anion [M-H]⁻. mdpi.comnih.gov Optimization of source parameters like capillary voltage and gas flows is essential for achieving maximum sensitivity. technologynetworks.com

Deuteration can sometimes cause a small shift in retention time compared to the unlabeled compound, known as the chromatographic isotope effect, though this is often minimal and baseline separation is not required for quantification by MS/MS. bohrium.com

Table 3: Key Parameters for Optimization of LC Separation of Deuterated Fatty Acids This table is interactive and can be sorted by column headers.

| Parameter | Common Choices | Rationale for Optimization |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C8, C18 nih.govnih.gov | Separates fatty acids based on their hydrophobicity (chain length and unsaturation). C18 offers more retention for nonpolar compounds. |

| Mobile Phase (Aqueous) | Water with 0.1% Formic Acid semanticscholar.orgnih.gov | The weak acid suppresses the ionization of the carboxylic acid group, leading to better peak shapes on the column. |

| Mobile Phase (Organic) | Acetonitrile or Methanol semanticscholar.orgnih.gov | The strong solvent used to elute the fatty acids from the column in a gradient program. |

| Ionization Mode | Negative Electrospray Ionization (ESI) mdpi.com | Fatty acids readily lose a proton to form a negative ion [M-H]⁻, which can be sensitively detected by the mass spectrometer. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) technologynetworks.com | Provides high selectivity and sensitivity by monitoring a specific fragmentation of the parent ion to a product ion. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Multiple Reaction Monitoring (MRM) for High-Sensitivity Quantification

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique used for quantifying targeted compounds in complex mixtures. nih.govpubpub.org In MRM, a specific precursor ion of the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is selected in the third quadrupole for detection. nih.gov This double mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, allowing for precise quantification even at low concentrations. nih.govsigmaaldrich.com

For this compound, the MRM method would be developed by first determining the precursor ion, which corresponds to the molecular weight of the deuterated compound (134.21 g/mol ). isotope.com The molecule is then fragmented, and characteristic product ions are identified. The transition from the precursor ion to the most intense and specific product ion is then used for quantification. The selection of optimal MRM transitions, along with parameters like collision energy and dwell time, is crucial for developing a robust and sensitive assay. pubpub.orgmdpi.com This technique is widely applied in targeted metabolomics to quantify specific metabolites and their isotopically labeled internal standards. nih.govd-nb.info

Matrix Effects and Internal Standard Normalization in Complex Samples

When analyzing biological samples such as plasma, urine, or tissue extracts, the presence of other molecules can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. chromatographyonline.comnih.gov These effects can either suppress or enhance the signal of the analyte, leading to inaccurate quantification. chromatographyonline.com this compound is frequently used as an internal standard to correct for these matrix effects. nih.govnih.gov

Since an isotopically labeled internal standard like this compound is chemically identical to its non-labeled counterpart (heptanoic acid), it co-elutes during chromatography and experiences similar matrix effects. nih.gov By adding a known amount of the deuterated standard to the sample before preparation, any signal variation due to matrix effects will affect both the analyte and the internal standard proportionally. researchgate.net The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which normalizes for variations in extraction recovery and matrix-induced ionization changes, thereby improving the accuracy and precision of the measurement. nih.govresearchgate.net The use of stable isotope-labeled internal standards is considered the gold standard for mitigating matrix effects in LC-MS based quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. It is particularly useful for the analysis of isotopically labeled compounds like this compound. creative-proteomics.com

Deuterium NMR (2H NMR) for Positional Labeling Verification

Deuterium (²H) NMR is the most direct method to confirm the position of deuterium labeling in a molecule. huji.ac.ilsigmaaldrich.com For this compound, a ²H NMR spectrum would show signals corresponding to the deuterium atoms at the C2 and C3 positions. The chemical shifts in a ²H NMR spectrum are virtually identical to those in a proton (¹H) NMR spectrum, which simplifies spectral interpretation. huji.ac.ilillinois.edu This technique is crucial for quality control, ensuring that the deuterium atoms are located at the intended positions and to determine the degree of deuteration. huji.ac.ilsigmaaldrich.com Although less sensitive than ¹H NMR, ²H NMR provides unambiguous evidence of the isotopic labeling pattern. huji.ac.il

Advanced NMR Techniques for Metabolic Flux Analysis using Deuterated Tracers

Deuterated compounds like this compound can be used as tracers in metabolic flux analysis (MFA) to study the flow of atoms through metabolic pathways. nih.govnih.gov When cells are grown in the presence of a deuterated substrate, the deuterium atoms are incorporated into various metabolites. Advanced NMR techniques, including 2D NMR experiments like HSQC, can be used to track the positional incorporation of deuterium into these metabolites. nih.govhmdb.ca This information is invaluable for elucidating pathway activities and understanding cellular metabolism under different conditions. creative-proteomics.comd-nb.info While mass spectrometry is more commonly used for MFA due to its higher sensitivity, NMR provides unique positional isotopomer information that can be critical for resolving complex metabolic networks. nih.govnih.gov

Other Spectroscopic and Chromatographic Methods

Besides mass spectrometry and NMR, other analytical methods can be employed in the analysis of this compound. Gas chromatography (GC) is a powerful separation technique that can be coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds. analytice.comnih.gov For GC analysis, fatty acids like heptanoic acid are often derivatized to increase their volatility and improve their chromatographic behavior. nih.gov

Liquid chromatography (LC) is another key separation technique, often used in conjunction with mass spectrometry (LC-MS). researchgate.net Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be used to separate fatty acids and their derivatives based on their polarity. oup.com The choice of chromatographic method depends on the specific analytical goal and the complexity of the sample matrix. eurofins.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. This absorption pattern creates a unique spectral fingerprint. For this compound, IR spectroscopy confirms the presence of the carboxylic acid group and the incorporation of deuterium into the alkyl chain.

The IR spectrum of a carboxylic acid is distinguished by several characteristic absorption bands. kyoto-u.ac.jp The most prominent is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band in the region of 1700-1730 cm⁻¹. nih.govresearchgate.net Another key feature is the broad absorption band of the hydroxyl (O-H) stretch of the carboxyl group, which is observed over a wide range, typically from 2500 to 3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure in many carboxylic acids. kyoto-u.ac.jp

In this compound, the deuterium substitution is on the carbon atoms alpha and beta to the carboxyl group. This isotopic labeling introduces carbon-deuterium (C-D) bonds, whose vibrations are observed at lower frequencies than the corresponding carbon-hydrogen (C-H) bonds due to the heavier mass of deuterium. The C-H stretching vibrations of the methyl and methylene (B1212753) groups in unlabeled heptanoic acid appear in the 2850-3000 cm⁻¹ range. In the deuterated analogue, the C-D stretching vibrations are expected to appear in the 2100-2200 cm⁻¹ region. The presence of these C-D absorption bands, alongside the characteristic carboxylic acid bands, provides clear evidence of the compound's identity. Other vibrations, such as the C-O stretching and O-H bending modes, are found in the 1440-1210 cm⁻¹ region. kyoto-u.ac.jp

Table 1: Expected Infrared Absorption Bands for this compound. This table summarizes the key vibrational frequencies, comparing the expected values for the deuterated compound with the typical values for its unlabeled counterpart based on established spectroscopic principles.

Gas Chromatography (GC) for Fatty Acid Profiling

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the premier technique for the separation and quantification of fatty acids in complex biological mixtures. nih.govjfda-online.com this compound is frequently utilized in these analyses as an internal standard. The stable isotope dilution method, which employs such deuterated standards, is a highly accurate and precise quantification strategy. lipidmaps.org This approach corrects for sample loss during extraction, preparation, and analysis because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte of interest. nih.govlipidmaps.org

The analytical process generally involves three main steps: extraction of fatty acids from the sample matrix, derivatization, and GC-MS analysis. jfda-online.com Because of their polarity and low volatility, carboxylic acids are often chemically modified, or derivatized, before GC analysis. sigmaaldrich.com A common derivatization technique involves converting the fatty acids into more volatile esters, such as pentafluorobenzyl (PFB) esters. nih.govlipidmaps.org This derivatization not only improves chromatographic behavior but can also enhance sensitivity, especially in negative chemical ionization (NCI) mass spectrometry. lipidmaps.org

In a typical GC fatty acid profiling analysis, the derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Specialized columns with acidic character, such as those with bonded acid-modified polyethylene (B3416737) glycol phases (e.g., Nukol™), are often used to ensure excellent peak shapes for acidic compounds. sigmaaldrich.com The separation is based on the compounds' boiling points and interactions with the column's stationary phase. sigmaaldrich.com A programmed temperature ramp is used to elute the fatty acids in order of increasing chain length and boiling point. lipidmaps.org

Following separation in the GC, the compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. When using this compound as an internal standard, the mass spectrometer can distinguish it from the endogenous, unlabeled heptanoic acid due to its higher mass (a difference of 4 Da). By comparing the peak area of the unlabeled analyte to the known concentration of the added deuterated standard, a precise quantification of the native fatty acid in the original sample can be achieved. nih.gov

Table 2: Typical Gas Chromatography (GC) Parameters for Fatty Acid Analysis Using a Deuterated Standard. This table outlines common experimental conditions for the profiling of fatty acids, where this compound would serve as an internal standard.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics)

The integration of stable isotope tracing with omics technologies is set to provide a more holistic view of metabolic regulation. While metabolomics tracks the flux of metabolites, proteomics and transcriptomics reveal the cellular machinery—proteins and genes—that governs these metabolic pathways. mdpi.com

By administering Heptanoic-2,2,3,3-d4 acid and subsequently analyzing the proteome and transcriptome, researchers can correlate changes in fatty acid metabolism with alterations in the expression of specific enzymes, transporters, and transcription factors. nih.govnih.gov For instance, identifying which proteins are differentially expressed when cells are metabolizing this deuterated fatty acid can uncover novel regulatory proteins involved in fatty acid oxidation or lipid synthesis. nih.gov This multi-omics approach is essential for building comprehensive models of cellular metabolism, linking metabolic fluxes directly to the genetic and protein-level control mechanisms that manage them. mdpi.com

| Omics Technology | Role in Integration with Isotope Tracing | Potential Insights with this compound |

| Transcriptomics | Measures the expression levels of all genes (mRNA) in a cell or tissue. | Identifies genes and metabolic pathways that are transcriptionally up- or down-regulated in response to the metabolism of the deuterated fatty acid. |

| Proteomics | Measures the abundance and modifications of proteins. | Reveals changes in the levels of key metabolic enzymes and regulatory proteins, providing a direct link between metabolic flux and the cellular machinery. sigmaaldrich.com |

| Metabolomics | Measures the quantities of small-molecule metabolites. | Tracks the incorporation of deuterium (B1214612) from this compound into downstream metabolites, quantifying pathway activity. nih.gov |

Development of Novel Isotope Tracing Strategies and Computational Models

The utility of this compound is greatly enhanced by ongoing developments in tracing strategies and the computational models used to interpret the complex data generated. nih.gov Stable isotope tracing has become a cornerstone technique for analyzing the dynamics of metabolic pathways. mdpi.com

Novel Tracing Strategies:

Deuterium Metabolic Imaging (DMI): A non-invasive imaging technique that allows for the real-time tracking of deuterated compounds in vivo. nih.gov This method can visualize the spatial distribution and metabolic conversion of this compound within tissues and organs, offering unprecedented insights into metabolic activity in a living system. nih.gov

Multi-Isotope Tracing: The simultaneous use of multiple stable isotope-labeled tracers (e.g., combining a deuterated fatty acid with a ¹³C-labeled glucose) can dissect the contributions of different substrates to a common metabolic pool. mdpi.com This approach provides a more dynamic and complete picture of substrate utilization and metabolic flexibility. mdpi.com

Advanced Computational Models:

Metabolic Flux Analysis (MFA): MFA is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov The data from this compound tracing experiments are critical inputs for MFA models, which can then calculate intracellular fluxes that are not directly measurable. creative-proteomics.com

Genome-Scale Metabolic Models (GEMs): These are comprehensive models that include all known metabolic reactions in an organism. Integrating isotope tracing data with GEMs allows for a systems-level analysis of metabolic responses. plos.org Bayesian methods like BayFlux are being developed to quantify fluxes and their uncertainty at this large scale, making flux determination more accurate. plos.org

Expanding Applications in Systems Biology and Network Metabolism Studies

Systems biology aims to understand the complex interactions within biological systems as a whole. Isotope tracers like this compound are invaluable tools in this field, enabling researchers to map the flow of atoms through intricate metabolic networks. nih.gov

By tracking the deuterium label, scientists can elucidate how different metabolic pathways are interconnected and how these networks are rewired in response to physiological changes or in disease states. nih.gov For example, tracing the fate of this compound can reveal how fatty acid oxidation in the mitochondria is coordinated with other central metabolic pathways like the Krebs cycle. nih.gov This information is crucial for understanding metabolic diseases where these networks are dysregulated. The use of stable isotope tracers helps to move beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic function. nih.gov

| Research Area | Application of Deuterated Tracers | Example Insight |

| Systems Biology | Mapping the flow of metabolites through interconnected pathways. | Understanding how fatty acid metabolism integrates with glucose and amino acid metabolism under different conditions. |

| Network Metabolism | Quantifying the contribution of specific substrates to metabolic networks. | Determining the relative importance of fatty acids as an energy source for specific cell types or tissues. |

| Disease Modeling | Investigating metabolic reprogramming in diseases like cancer or metabolic syndrome. | Identifying altered fatty acid utilization pathways that could be targeted for therapy. creative-proteomics.com |

Innovations in Deuterated Compound Synthesis and Isotopic Labeling

The availability and precision of deuterated compounds are fundamental to their application. Advances in synthetic chemistry are making it easier, more efficient, and more precise to create specifically labeled molecules like this compound. researchgate.net

Key Innovations Include:

Catalytic Hydrogen-Isotope Exchange (HIE): New catalysts, such as those based on iridium or platinum, allow for the direct and selective replacement of hydrogen atoms with deuterium on complex molecules under mild conditions. researchgate.net This simplifies the synthesis of deuterated compounds.

Flow Synthesis Systems: A novel flow synthesis system has been developed that uses a proton-conducting membrane to electrochemically synthesize deuterium-labeled compounds at room temperature and ambient pressure. bionauts.jp This method is environmentally friendly, efficient (achieving 80-99% deuterium introduction), and can be applied to a wide range of molecules. bionauts.jp

Ionic Liquid Catalysis: Ionic liquids have been shown to be effective catalysts for hydrogen/deuterium exchange reactions, enabling the incorporation of deuterium into molecules under gentle conditions without the need for extreme pH or metals. doi.org

Multicomponent Reactions (MCRs): MCRs are one-pot reactions that use three or more starting materials to rapidly generate large libraries of diverse, deuterated drug-like molecules. beilstein-journals.org This technique is particularly valuable for site-selective deuteration. beilstein-journals.org

These innovations not only improve the synthesis of existing tracers but also open the door to creating novel deuterated probes to investigate a wider range of metabolic questions. nih.gov

Q & A

Q. How can researchers confirm the isotopic purity and positional deuteration of Heptanoic-2,2,3,3-d₄ Acid in synthetic batches?

Isotopic purity is typically verified using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, compare the integration of deuterium-substituted protons (e.g., at positions 2 and 3) against non-deuterated regions to confirm deuterium incorporation . High-resolution MS can quantify the mass shift (e.g., M+4 for Heptanoic-2,2,3,3-d₄) to assess isotopic enrichment . Ensure the absence of non-deuterated impurities by chromatographic methods (e.g., HPLC) coupled with isotopic ratio monitoring .

Q. What are the recommended protocols for synthesizing Heptanoic-2,2,3,3-d₄ Acid in a laboratory setting?

Synthesis often involves catalytic deuterium exchange or deuterated precursor reactions. For example:

- React heptenoic acid with deuterium oxide (D₂O) under acidic or basic conditions to replace hydrogen atoms at positions 2, 2, 3, and 3.

- Use deuterated reducing agents (e.g., NaBD₄) in ketone reduction steps to ensure site-specific deuteration . Confirm reaction completion via FT-IR (loss of C-H stretches in deuterated regions) and isotopic MS .

Q. How should Heptanoic-2,2,3,3-d₄ Acid be stored to maintain stability in long-term studies?

Store the compound in airtight, dark glass containers under inert gas (e.g., argon) at –20°C to minimize deuterium exchange with ambient moisture. Regularly validate stability using NMR to detect deuterium loss, especially in aqueous solutions .

Advanced Research Questions

Q. How can Heptanoic-2,2,3,3-d₄ Acid be integrated into metabolic flux analysis to track fatty acid β-oxidation pathways?

Use the compound as a stable isotope tracer in cell cultures or animal models. After administration, extract metabolites and analyze via LC-MS/MS to detect deuterium-labeled intermediates (e.g., acetyl-CoA derivatives). The mass shift (M+4) enables discrimination from endogenous metabolites, allowing precise quantification of β-oxidation rates . Optimize extraction protocols to avoid deuterium scrambling during sample preparation .

Q. What experimental strategies mitigate isotopic interference when studying Heptanoic-2,2,3,3-d₄ Acid in complex biological matrices?

- Matrix Effects : Use isotope dilution assays with internal standards (e.g., Heptanoic-d₁₃ Acid) to correct for ionization suppression/enhancement in MS .

- Deuterium Exchange : Perform control experiments in deuterium-depleted solvents to quantify background exchange rates .

- Data Normalization : Apply computational tools (e.g., Skyline) to deconvolute overlapping isotopic peaks in high-resolution MS datasets .

Q. How do deuteration patterns (e.g., 2,2,3,3-d₄ vs. d₅ or d₇) influence the compound’s physicochemical properties in interfacial adsorption studies?

Deuteration alters hydrophobicity and hydrogen-bonding capacity. For example, in studies of monolayer adsorption at the heptanoic acid/HOPG interface (as in ), use surface plasmon resonance (SPR) or atomic force microscopy (AFM) to compare adsorption kinetics between deuterated and non-deuterated forms. Fit data to models like Langmuir or Hill to assess cooperativity effects induced by deuterium’s mass difference .

Q. How should researchers address contradictions in kinetic data arising from isotopic effects in enzyme-catalyzed reactions involving Heptanoic-2,2,3,3-d₄ Acid?

- Kinetic Isotope Effects (KIE) : Measure reaction rates under identical conditions for deuterated and non-deuterated substrates. A KIE >1 indicates rate-limiting steps involving C-H bond cleavage.

- Computational Modeling : Use density functional theory (DFT) to simulate deuterium’s impact on transition-state energetics .

- Error Analysis : Report confidence intervals for kinetic parameters, accounting for isotopic impurity (e.g., 98 atom % D vs. 99.5%) .

Methodological Best Practices

- NMR Quantification : Use 3-(trimethylsilyl)propionic-d₄ acid sodium salt as an internal reference for chemical shift calibration and quantification .

- Data Reporting : Follow guidelines in for structured reporting, including raw data tables (e.g., isotopic purity, melting point) and model-fitting parameters (e.g., Hill coefficients).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.